4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methanol group and a pyrrolyl moiety. It is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 4-tert-butylphenylmagnesium bromide with 1-methyl-2-pyrrolecarboxaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-tert-butylphenyl-(1-methyl-2-pyrrolyl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and pyrrolyl groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the pyrrolyl group.
1-Methyl-2-pyrrolecarboxaldehyde: Contains the pyrrolyl group but lacks the phenyl and tert-butyl groups.
Uniqueness
4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the combination of the tert-butyl, phenyl, and pyrrolyl groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H21NO |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C16H21NO/c1-16(2,3)13-9-7-12(8-10-13)15(18)14-6-5-11-17(14)4/h5-11,15,18H,1-4H3 |
InChI Key |
JORUYAPGJCTZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CN2C)O |
Origin of Product |
United States |
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